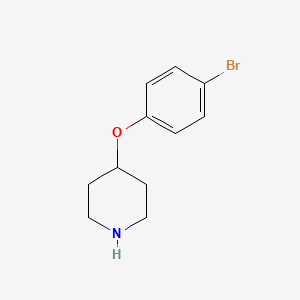

4-(4-Bromophenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELAIWLMVFYRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505531 | |

| Record name | 4-(4-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74130-05-5 | |

| Record name | 4-(4-Bromophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74130-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Bromophenoxy)piperidine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with standardized experimental protocols for their determination.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Structural Information

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 74130-05-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO | [1][2][3][4] |

| Molecular Weight | 256.14 g/mol | [2][3] |

| Exact Mass | 255.02600 Da | [2] |

| Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)Br | [4] |

| InChI Key | KELAIWLMVFYRJD-UHFFFAOYSA-N | [2][4] |

Table 2: Calculated Physicochemical Properties

| Property | Value | Source |

| Density | 1.361 g/cm³ | [2][3] |

| XLogP3 | 2.9 | [3] |

| Predicted XlogP | 2.7 | [4] |

| Polar Surface Area (PSA) | 21.26 Ų | [2] |

| Boiling Point | Not Available | [2] |

| Melting Point | Not Available | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols represent standard laboratory practices and can be adapted for the specific analysis of this compound.

Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at a given pH. The potentiometric titration method is a reliable and widely used technique for its determination.[5]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored using a calibrated pH meter. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the analyte are equal.[6]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent if solubility is low).[7]

-

Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[7]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[7]

-

-

Calibration:

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[7]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[7]

-

Add the KCl solution to maintain ionic strength.[7]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[7]

-

Immerse the calibrated pH electrode into the solution.

-

For a basic compound like this compound, titrate with the standardized HCl solution, adding the titrant in small, precise increments.

-

Record the pH reading after each addition, ensuring the reading is stable (e.g., drift of less than 0.01 pH units per minute).[7]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The inflection point of the curve corresponds to the equivalence point. The pKa is the pH value at the point where half the volume of titrant required to reach the equivalence point has been added.[6]

-

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.[8][9]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer like PBS at pH 7.4 for logD).[10][11] The concentrations of the compound in each phase are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[9]

Detailed Methodology:

-

Preparation of Phases:

-

Mutually saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[12]

-

-

Partitioning:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[10]

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases (e.g., equal volumes).[10] The final concentration should be low enough to avoid saturation in either phase.

-

Securely cap the container and shake or rotate it for a sufficient time (e.g., 1 hour) to allow equilibrium to be reached.[10]

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is the base-10 logarithm of P: logP = log₁₀(P)[9]

-

Determination of Aqueous Solubility

Solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common approach to determine equilibrium solubility.[13]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[14]

Detailed Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., distilled water or a buffer solution). The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

-

-

Sample Separation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is often achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

-

Visualizations

Logical Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical profiling of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Interrelation of Key Physicochemical Properties in Drug Discovery

This diagram shows the relationship between fundamental physicochemical properties and their impact on the ADME profile of a drug candidate.

Caption: Physicochemical Properties and their ADME Impact.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | CAS#:74130-05-5 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. acdlabs.com [acdlabs.com]

- 10. enamine.net [enamine.net]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

4-(4-Bromophenoxy)piperidine: An Analysis of Available Data on Its Mechanism of Action

Despite a comprehensive review of available scientific literature and chemical databases, there is currently no specific information on the mechanism of action, biological targets, or defined signaling pathways for 4-(4-Bromophenoxy)piperidine. This compound is sparsely documented in pharmacological and biological contexts, with the majority of accessible data pertaining to its chemical properties and synthesis as a potential intermediate in the development of more complex molecules.

The piperidine scaffold is a well-established and versatile core structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These activities are highly dependent on the nature and position of the substituents on the piperidine ring. Extensive research has been conducted on various substituted piperidines, revealing their potential as analgesics, antipsychotics, antihistamines, and agents targeting a variety of receptors and enzymes.

For instance, certain 4-substituted piperidine derivatives have been investigated for their activity as:

-

Opioid Receptor Modulators: The 4-phenylpiperidine scaffold is a classic framework for potent opioid analgesics.

-

Dopamine Receptor Antagonists: Various N-substituted and 4-substituted piperidines have been developed as antagonists for dopamine receptors, particularly the D2 and D4 subtypes, with applications in antipsychotic medications.

-

Serotonin Reuptake Inhibitors: Modification of the piperidine core has led to the development of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety.

-

Enzyme Inhibitors: Specific substitution patterns can yield potent inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1), which has implications in cancer therapy.

-

Chemokine Receptor Antagonists: Certain piperidine derivatives have been identified as antagonists of chemokine receptors like CCR5, relevant in HIV treatment.

However, it is crucial to emphasize that the biological activity of a piperidine derivative cannot be accurately predicted based solely on its core structure. The specific combination of the 4-phenoxy group and the 4-bromo substituent in this compound does not correspond to any well-characterized class of pharmacological agents for which a mechanism of action is established.

Searches of chemical synthesis and patent databases did not yield definitive evidence of this compound being a key intermediate in the synthesis of a known drug or a widely studied investigational compound. While it is plausible that this molecule could be utilized as a building block in drug discovery campaigns, its direct biological effects have not been a subject of published research.

Concluding Remarks

The request for an in-depth technical guide on the mechanism of action of this compound cannot be fulfilled at this time due to the absence of relevant scientific data. No information is available regarding its biological targets, the signaling pathways it may modulate, or any quantitative measures of its pharmacological activity. Consequently, the creation of data tables, signaling pathway diagrams, and experimental protocols is not possible. The scientific community has not, to date, published research elucidating the pharmacological profile of this specific chemical entity. Future research may identify a biological role for this compound, at which point a detailed analysis of its mechanism of action would become feasible.

The Biological Versatility of 4-(4-Bromophenoxy)piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-(4-Bromophenoxy)piperidine derivatives and their structurally related analogs. The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a 4-(4-Bromophenoxy) moiety confers specific physicochemical properties that have led to the exploration of these derivatives against a range of biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this area.

Core Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a spectrum of biological activities, primarily targeting the central nervous system (CNS). The data presented below is a compilation from studies on these derivatives and closely related analogs, such as those with a 4-chlorophenoxy or 4-bromophenyl group, which provide valuable insights into the structure-activity relationships (SAR) of this chemical class.

Sigma Receptor Affinity

The sigma-1 (σ1) receptor is an intracellular chaperone protein implicated in various neurological disorders. Phenoxyalkylpiperidine derivatives have been identified as potent ligands for this receptor.

Table 1: Sigma Receptor Binding Affinities of Phenoxyalkylpiperidine Analogs [1][2]

| Compound ID | Structure (R Group on Piperidine Nitrogen) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

| 1a | -(CH2)2-O-(4-Cl-Ph) | 0.34 - 1.18 | 52.3 - 809 |

| 1b | -(CH2)2-O-(4-MeO-Ph) | 0.89 - 1.49 | 52.3 - 809 |

| 4a | -(CH2)3-O-(4-Cl-Ph) | 17.2 | - |

| (S)-2a | -CH(CH3)-CH2-O-(4-Cl-Ph) | < 5 | - |

| (R)-3a | -(CH2)2-O-(4-Cl-Ph) with 2-CH3 on piperidine | > 16 | - |

Note: Data for 4-chlorophenoxy and 4-methoxyphenoxy analogs are presented as close surrogates for the 4-bromophenoxy moiety.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a target for antipsychotic drug development. Phenoxymethylpiperidine derivatives have been investigated for their antagonist activity at this receptor.

Table 2: Dopamine D4 Receptor Binding Affinities of Phenoxymethylpiperidine Analogs [3][4][5]

| Compound ID | Structure (Phenoxy Moiety) | D4 Receptor Ki (nM) |

| 7a | 4-Fluorophenoxy | 140 - 320 |

| 8b | 3,4-Difluorophenoxy | 5.5 |

| 8c | 3-Methylphenoxy | 13 |

| 9j | 4-Cyanophenoxy | 1.7 |

| 14a | - | 0.3 |

Note: These derivatives feature a phenoxymethyl linkage at the 3-position of the piperidine ring, providing insights into the broader phenoxypiperidine class.

Analgesic and Antiplatelet Activity

Structurally related 4-(4'-bromophenyl)-4-piperidinol derivatives have been evaluated for their analgesic and antiplatelet effects.

Table 3: Analgesic and Antiplatelet Activities of 4-(4'-Bromophenyl)-4-piperidinol Derivatives [6]

| Compound ID | R Group on Piperidine Nitrogen | Analgesic Effect | Antiplatelet Activity IC50 (mM) |

| PD1 | H | Significant (p < 0.01) | - |

| PD3 | -CH2CO-(4-NO2-Ph) | Highly Significant (p < 0.01) | 80 |

| PD5 | -CH2CO-(2,4-diMeO-Ph) | Highly Significant (p < 0.01) | 0.06 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines key experimental protocols relevant to the biological evaluation of this compound derivatives, based on published literature for closely related compounds.

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from studies on phenoxyalkylpiperidine analogs.[1]

-

Membrane Preparation: Guinea pig brain membranes are prepared by homogenizing brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.

-

Sigma-1 Receptor Assay:

-

Radioligand: [3H]-(+)-pentazocine.

-

Incubation: Aliquots of the membrane preparation are incubated with the radioligand and various concentrations of the test compound in 50 mM Tris-HCl buffer.

-

Non-specific Binding: Determined in the presence of a high concentration of unlabeled haloperidol.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Sigma-2 Receptor Assay:

-

Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine) in the presence of unlabeled (+)-pentazocine to block sigma-1 sites.

-

Procedure: The incubation and termination steps are similar to the sigma-1 assay.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Acetic Acid-Induced Writhing Test for Analgesia

This protocol is based on the evaluation of 4-(4'-bromophenyl)-4-piperidinol derivatives.[6]

-

Animals: Male albino mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Drug Administration: The test compounds, a vehicle control, and a positive control (e.g., aspirin) are administered intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a writhing response (abdominal constrictions).

-

Observation: The number of writhes is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizations: Pathways and Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate various downstream signaling pathways, including calcium signaling and the production of reactive oxygen species (ROS).

Caption: Sigma-1 receptor activation by a ligand can modulate calcium signaling and reduce ER stress, promoting neuronal survival.

Experimental Workflow for In Vitro Receptor Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of a compound to a specific receptor using a competitive radioligand binding assay.

Caption: A generalized workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

This technical guide serves as a foundational resource for researchers interested in the biological activities of this compound derivatives. The compiled data, detailed protocols, and visual representations of relevant pathways and workflows are intended to streamline further investigation and drug development efforts in this promising area of medicinal chemistry.

References

- 1. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Bromophenoxy)piperidine: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Bromophenoxy)piperidine is a crucial chemical intermediate, playing a significant role in the synthesis of a wide array of pharmaceutical compounds. Its unique structural combination of a piperidine ring and a brominated aromatic ether moiety makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic methodologies, its reactivity profile, and its applications in the development of active pharmaceutical ingredients (APIs). The information presented herein is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The key properties are summarized in the table below. It is important to note that while some data is readily available, experimental values for properties such as melting and boiling points are not consistently reported in the literature, which is a common challenge for specialized chemical intermediates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO | [1] |

| Molecular Weight | 256.14 g/mol | [1] |

| CAS Number | 74130-05-5 | |

| Appearance | Not consistently reported; likely a solid | |

| Density | 1.361 g/cm³ | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Not experimentally determined |

Note: There is a significant potential for confusion with the isomeric compound 4-(4-bromophenyl)piperidine. Researchers should exercise caution and verify the identity of the material using appropriate analytical techniques.

Synthesis of this compound

The synthesis of this compound typically involves the formation of an ether linkage between a piperidine derivative and a brominated phenol. A common and effective method is the Williamson ether synthesis.

General Synthetic Pathway: Williamson Ether Synthesis

This pathway involves the reaction of a salt of 4-hydroxypiperidine with 1-bromo-4-fluorobenzene or a similar activated 4-bromophenyl electrophile. The piperidine nitrogen is often protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of 4-Hydroxypiperidine To a stirred solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product, N-Boc-4-hydroxypiperidine, is purified by column chromatography.

Step 2: Williamson Ether Synthesis To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 30 minutes, after which a solution of 1-bromo-4-fluorobenzene (1.1 eq) in anhydrous THF is added. The reaction mixture is then heated to reflux and stirred for 24 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-4-(4-bromophenoxy)piperidine, is purified by column chromatography.

Step 3: Deprotection The purified N-Boc-4-(4-bromophenoxy)piperidine (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (4 M, 10 eq) and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride. The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, followed by extraction.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the nucleophilic piperidine nitrogen and the potential for cross-coupling reactions at the brominated aromatic ring.

Reactivity of the Piperidine Moiety

The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of reactions, including:

-

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Reactivity of the Bromoaromatic Moiety

The bromine atom on the phenyl ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, significantly expanding the chemical space for drug discovery.

Caption: Common cross-coupling reactions utilizing the bromo-aromatic moiety of this compound.

Application as a Pharmaceutical Intermediate

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The piperidine ring is a common scaffold in many centrally active drugs, while the functionalizable aromatic ring allows for modulation of pharmacological properties.

Hypothetical Drug Synthesis Workflow:

Caption: A simplified workflow illustrating the use of this compound in a multi-step API synthesis.

Spectroscopic Characterization

Definitive spectroscopic data (NMR, IR) for this compound is not widely available in public databases. The following are predicted and expected spectral features based on the chemical structure. Experimental verification is crucial.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Piperidine Protons (CH-O): A multiplet around δ 4.3-4.6 ppm for the proton attached to the carbon bearing the ether oxygen.

-

Piperidine Protons (CH₂-N): Multiplets in the range of δ 2.6-3.2 ppm for the protons adjacent to the nitrogen atom.

-

Piperidine Protons (CH₂): Multiplets in the range of δ 1.6-2.2 ppm for the remaining methylene protons on the piperidine ring.

-

Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm). The carbon attached to bromine will be shifted upfield due to the heavy atom effect.

-

Piperidine Carbon (C-O): A signal around δ 70-75 ppm for the carbon attached to the ether oxygen.

-

Piperidine Carbons (C-N): Signals around δ 40-50 ppm for the carbons adjacent to the nitrogen.

-

Piperidine Carbon (CH₂): A signal around δ 30-35 ppm for the other methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-O-C Stretch (Aryl Ether): Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique structural features allow for diverse chemical modifications, enabling the synthesis of a wide range of complex molecules with potential therapeutic applications. While there are gaps in the publicly available data for this compound, this guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective utilization. Further research and publication of detailed experimental and analytical data would be highly beneficial to the scientific community.

References

Spectroscopic Profile of 4-(4-Bromophenoxy)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 4-(4-Bromophenoxy)piperidine. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document combines predicted data with illustrative data from structurally similar compounds to provide a comprehensive analytical profile. This information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in the identification and characterization of this molecule.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₄BrNO. It features a piperidine ring linked via an ether bond at the 4-position to a 4-bromophenyl group.

Molecular Formula: C₁₁H₁₄BrNO Molecular Weight: 256.14 g/mol Exact Mass: 255.02600 Da

Spectroscopic Data

The following sections present the available and illustrative spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound indicates an [M+H]⁺ ion at m/z 256.03316.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 256.03316 |

| [M+Na]⁺ | 278.01510 |

| [M-H]⁻ | 254.01860 |

| [M+NH₄]⁺ | 273.05970 |

| [M+K]⁺ | 293.98904 |

| Table 1: Predicted Mass Spectrometry Data for this compound.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Illustrative) |

| 7.31 | d, J = 8.0 Hz | 2H | Aromatic CH (ortho to Br) |

| 7.13 | d, J = 8.0 Hz | 2H | Aromatic CH (meta to Br) |

| 3.09 - 3.06 | m | 2H | Piperidine CH₂ (axial, adjacent to NH) |

| 2.64 - 2.70 | m | 2H | Piperidine CH₂ (equatorial, adjacent to NH) |

| 2.55 - 2.56 | m | 1H | Piperidine CH |

| 1.61 - 1.70 | m | 2H | Piperidine CH₂ (axial) |

| 1.55 - 1.59 | m | 2H | Piperidine CH₂ (equatorial) |

| Table 2: Illustrative ¹H NMR Data from 4-(4-Bromophenyl)piperidine.[2] |

¹³C NMR (Illustrative - from 4-(4-Bromophenyl)piperidine in MeOD, 100 MHz)

| Chemical Shift (δ) ppm | Assignment (Illustrative) |

| 145.3 | Aromatic C-Br |

| 131.2 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.2 | Aromatic C-piperidine |

| 119.4 | Aromatic C (ipso) |

| 45.6 | Piperidine CH₂ (adjacent to NH) |

| 41.4 | Piperidine CH |

| 32.7 | Piperidine CH₂ |

| Table 3: Illustrative ¹³C NMR Data from 4-(4-Bromophenyl)piperidine.[2] |

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available. The expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch (piperidine) |

| 2850 - 3000 | Medium | C-H Stretch (aliphatic) |

| ~3050 | Medium | C-H Stretch (aromatic) |

| 1580, 1480 | Strong | C=C Stretch (aromatic ring) |

| 1230 - 1270 | Strong | C-O-C Stretch (aryl ether) |

| 1000 - 1100 | Strong | C-N Stretch (piperidine) |

| ~820 | Strong | C-H Bend (p-disubstituted) |

| 500 - 600 | Strong | C-Br Stretch |

| Table 4: Expected Infrared Absorption Bands for this compound. |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are not available in the searched literature. The following are general procedures that would be typically employed.

Mass Spectrometry

A solution of this compound would be prepared in a suitable solvent such as methanol or acetonitrile. The solution would then be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass analyzer, which could be a time-of-flight (TOF), quadrupole, or ion trap, would be scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). ¹H NMR spectra would be recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. ¹³C NMR spectra would be acquired using proton decoupling.

IR Spectroscopy

An IR spectrum could be obtained using either a potassium bromide (KBr) pellet or as a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the solid sample would be ground with dry KBr and pressed into a transparent disk. The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Structural Analogs of 4-(4-Bromophenoxy)piperidine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, pharmacological activity, and therapeutic potential of 4-phenoxypiperidine derivatives, focusing on their roles as selective antagonists of the Dopamine D4 Receptor and inhibitors of Lysine-Specific Demethylase 1.

This technical guide provides a comprehensive overview of structural analogs of 4-(4-Bromophenoxy)piperidine, a scaffold of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and the underlying signaling pathways associated with these compounds. The information presented herein is curated from recent scientific literature and patents, with a focus on providing actionable insights for the development of novel therapeutics targeting neurological and oncological indications.

Core Compound and Its Analogs: A Focus on Dopamine D4 Receptor and LSD1 Inhibition

The core structure, this compound, serves as a foundational template for the design of potent and selective ligands for various biological targets. This guide will primarily focus on two key areas of therapeutic intervention where analogs of this compound have shown significant promise:

-

Dopamine D4 (D4) Receptor Antagonism: The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, limbic system, and midbrain.[1][2] Its modulation is a key strategy in the treatment of various central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease.[2][3] Several 4-phenoxypiperidine analogs have been identified as potent and selective D4 receptor antagonists.

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine residues on histone H3.[4][5] Overexpression of LSD1 has been implicated in the progression of various cancers, making it a compelling target for anti-cancer drug discovery.[4][6] A series of 4-(4-benzyloxy)phenoxypiperidines has demonstrated potent and reversible inhibitory activity against LSD1.[7][8]

Quantitative Pharmacological Data

The following tables summarize the in vitro biological activities of representative structural analogs of this compound. These tables are designed for easy comparison of the potency and selectivity of these compounds against their respective targets.

Table 1: Dopamine D4 Receptor Binding Affinity of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

| Compound ID | R (Substitution on Phenoxy Ring) | Ki (nM) for hD4R | Reference |

| 7a | 4-Fluoro | 140 | [9] |

| 7b | 3,4-Difluoro | 320 | [9] |

| 8a | 4-Fluoro | Similar to 7a | [10] |

| 8b | 3,4-Difluoro | 5.5 | [10] |

| 8c | 3-Methyl | 13 | [10] |

| 8d | 4-Chloro | 53 | [10] |

| 8e | Unsubstituted | 27 | [10] |

| 9j | 4-Cyano | 1.7 | [10] |

| 9k | 3,4-Difluoro | 2.7 | [10] |

| 9l | 4-Fluoro-3-methyl | 6.5 | [10] |

| 14a | (structure not specified) | 0.3 | [11][12] |

Table 2: LSD1 Inhibitory Activity of 4-(4-Benzyloxy)phenoxypiperidine Analogs

| Compound ID | R (Substitution on Benzyloxy Ring) | IC50 (µM) for LSD1 | Reference |

| 10d | (structure not specified) | 4 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core structures and the key biological assays cited in this guide.

Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

This protocol describes a general method for the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which are potent dopamine D4 receptor antagonists.

Procedure:

-

Mesylation of the Alcohol: To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (CH2Cl2), add triethylamine (Et3N). Cool the mixture to 0 °C and add methanesulfonyl chloride (MsCl) dropwise. Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Nucleophilic Substitution with Phenols: To the reaction mixture containing the mesylated intermediate, add the desired substituted phenol and a suitable base (e.g., potassium carbonate). Heat the reaction mixture at reflux until the starting material is consumed.

-

Boc Deprotection: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., CH2Cl2) and add trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir at room temperature until deprotection is complete.

-

Purification: Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4,4-difluoro-3-(phenoxymethyl)piperidine analog.[9]

Synthesis of 4-(4-Benzyloxy)phenoxypiperidines

This protocol outlines the synthesis of 4-(4-benzyloxy)phenoxypiperidines, which have been identified as reversible LSD1 inhibitors.

Procedure:

-

Mitsunobu Reaction: To a solution of N-Boc-4-hydroxypiperidine, 4-(benzyloxy)phenol, and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Boc Deprotection: Concentrate the reaction mixture and dissolve the residue in a mixture of CH2Cl2 and TFA. Stir at room temperature until the deprotection is complete.

-

N-Alkylation/Arylation: To a solution of the deprotected piperidine derivative in a suitable solvent (e.g., dimethylformamide - DMF), add a base (e.g., potassium carbonate) and the desired alkyl or aryl halide. Heat the reaction mixture to facilitate the N-substitution.

-

Purification: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by column chromatography.[8]

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [3H]N-methylspiperone.[9]

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds dissolved in DMSO.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the binding buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound. For determining non-specific binding, add haloperidol instead of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.[13]

LSD1 Inhibition Assay

This protocol details a horseradish peroxidase (HRP)-coupled assay to measure the inhibitory activity of compounds against LSD1.

Materials:

-

Recombinant human LSD1 enzyme.

-

LSD1 substrate (e.g., a dimethylated histone H3 peptide).

-

Horseradish peroxidase (HRP).

-

Amplex Red reagent.

-

Assay buffer: 50 mM HEPES, pH 7.5.

-

Test compounds dissolved in DMSO.

-

384-well black plates.

-

Fluorescence plate reader.

Procedure:

-

Compound Plating: Add serial dilutions of the test compounds to the wells of a 384-well plate.

-

Enzyme Addition: Add the LSD1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add a mixture of the LSD1 substrate, HRP, and Amplex Red to all wells to start the reaction.

-

Fluorescence Reading: Incubate the plate at 37 °C and measure the fluorescence intensity at an excitation of ~530-545 nm and an emission of ~590 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[14][15]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these 4-phenoxypiperidine analogs is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled GPCR.[16] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[17] The Gβγ subunit can modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels. Antagonists of the D4 receptor, such as the 4-phenoxypiperidine analogs discussed here, block the binding of dopamine and prevent the initiation of this signaling cascade.

LSD1 Signaling Pathway in Cancer

LSD1 plays a central role in gene regulation through histone demethylation. It primarily removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the cellular context. In cancer, LSD1 is often overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenes.[4][18] LSD1 is a component of several large protein complexes, including the CoREST and NuRD complexes, which are recruited to specific gene promoters by transcription factors. Inhibition of LSD1 by compounds like the 4-(4-benzyloxy)phenoxypiperidines leads to the re-expression of tumor suppressor genes and the suppression of oncogenic pathways, ultimately inhibiting cancer cell proliferation and survival.[4][6]

Conclusion

The 4-phenoxypiperidine scaffold represents a versatile and privileged structure in medicinal chemistry, yielding potent and selective modulators of critical biological targets such as the dopamine D4 receptor and LSD1. The structural analogs of this compound detailed in this guide demonstrate significant potential for the development of novel therapeutics for CNS disorders and cancer. The provided quantitative data, detailed experimental protocols, and insights into the relevant signaling pathways offer a solid foundation for further research and development in this promising area of drug discovery. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them towards clinical evaluation.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis and biological characterization of 4,4‐difluoro‐3(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds | CoLab [colab.ws]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. innoprot.com [innoprot.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4-(4-Bromophenoxy)piperidine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenoxy)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the design and synthesis of a diverse range of therapeutic agents. Its unique combination of a rigid piperidine ring, a flexible ether linkage, and a reactive bromophenyl group provides a powerful platform for developing potent and selective ligands for various biological targets. This technical guide delves into the synthesis, mechanism of action, and therapeutic applications of this compound derivatives, offering a comprehensive resource for researchers in the field of drug discovery.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives is a critical first step in the drug discovery process. Various synthetic routes have been developed to access this important scaffold.

A common and efficient method involves the N-alkylation or N-arylation of a pre-formed 4-hydroxypiperidine derivative, followed by etherification with 4-bromophenol. Alternatively, Suzuki-Miyaura coupling reactions can be employed to introduce the bromophenyl moiety.

General Synthetic Workflow:

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise in a variety of therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders and cancer.

Central Nervous System Disorders

The this compound scaffold is a key component in the development of ligands for G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical targets for neuropsychiatric drugs.

Dopamine D4 Receptor Antagonism:

Several this compound derivatives have been identified as potent and selective antagonists of the dopamine D4 receptor. The D4 receptor is implicated in the pathophysiology of disorders such as schizophrenia and Parkinson's disease. Antagonism of this receptor is a key strategy for the development of novel antipsychotics with improved side-effect profiles compared to traditional neuroleptics.

Dopamine D4 Receptor Signaling Pathway (Antagonist Action):

Serotonin Transporter (SERT) Inhibition:

The this compound moiety has also been incorporated into selective serotonin reuptake inhibitors (SSRIs). By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase the concentration of this neurotransmitter, leading to their antidepressant and anxiolytic effects.

Quantitative Data for Representative Piperidine Derivatives:

| Compound Class | Target | Parameter | Value |

| Aryloxypiperidine | Dopamine D4 Receptor | Ki | 0.3 nM - 320 nM[1][2] |

| Benzylpiperidine | Serotonin Transporter (SERT) | Ki | 2 nM - 400 nM[3] |

| Phenylpiperidine | Opioid Receptor | IC50 | 0.06 mM - 80 mM[4] |

Note: The data presented are for representative compounds from the literature and may not be specific to this compound itself, but to structurally related analogs.

Oncology

Recent research has explored the potential of piperidine derivatives, including those with a phenoxy linkage, as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have shown inhibitory activity against histone deacetylases (HDACs) and other epigenetic targets. While specific data for this compound in cancer is still emerging, the broader class of piperidine-containing compounds has demonstrated promising preclinical anticancer activity[5][6].

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor

-

[³H]-Spiperone (radioligand)

-

Unlabeled haloperidol (for non-specific binding)

-

Test compound (e.g., a this compound derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid and counter

Workflow for Radioligand Binding Assay:

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone, and either buffer (for total binding), unlabeled haloperidol (for non-specific binding), or the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Calculate the specific binding and determine the IC₅₀ and Kᵢ values for the test compound.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of degradation in the presence of liver microsomes.

Materials:

-

Liver microsomes (human or other species)

-

NADPH regenerating system

-

Test compound

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for analysis

Procedure:

-

Pre-warm the liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

-

At various time points, take aliquots of the reaction mixture and quench the reaction with cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound[2][7][8].

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of new therapeutics. Its synthetic tractability and the ability to modulate its properties through substitution have led to the discovery of potent and selective ligands for a range of important biological targets. The data and protocols presented in this guide are intended to facilitate further research and development of novel drug candidates based on this promising chemical core. As our understanding of the complex signaling pathways involved in disease continues to grow, the versatility of the this compound scaffold will undoubtedly continue to be exploited in the quest for safer and more effective medicines.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

A Theoretical Deep Dive into 4-(4-Bromophenoxy)piperidine: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies applicable to 4-(4-Bromophenoxy)piperidine, a molecule of interest in medicinal chemistry and drug development. While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this document extrapolates from research on structurally similar compounds, particularly N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, to present a robust framework for its theoretical analysis. This guide outlines key computational methodologies, presents expected quantitative data in a structured format, and visualizes typical workflows to aid in the virtual screening and design of novel therapeutics based on the this compound scaffold.

Molecular and Electronic Properties: A Quantitative Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of molecules like this compound. These calculations provide insights into molecular geometry, stability, and reactivity. Due to the lack of specific data for this compound, the following tables summarize representative quantitative data that would be obtained from such studies, based on findings for analogous compounds.

Table 1: Calculated Molecular Properties

| Property | Value | Method | Reference |

| HOMO Energy | -6.24 eV | DFT/B3LYP/6-311G(d,p) | [1] |

| LUMO Energy | -2.90 eV | DFT/B3LYP/6-311G(d,p) | [1] |

| Energy Gap (ΔE) | 3.34 eV | DFT/B3LYP/6-311G(d,p) | [1] |

| Ionization Potential | 6.24 eV | DFT/B3LYP/6-311G(d,p) | [1] |

| Electron Affinity | 2.90 eV | DFT/B3LYP/6-311G(d,p) | [1] |

| Electronegativity (χ) | 4.57 eV | DFT/B3LYP/6-311G(d,p) | [1] |

| Chemical Hardness (η) | 1.67 eV | DFT/B3LYP/6-311G(d,p) | [1] |

| Global Electrophilicity Index (ω) | Calculable | DFT/B3LYP/6-311G(d,p) | [1] |

Note: The values presented are for a different molecule containing a 4-bromophenoxy moiety and are illustrative of the data that would be generated for this compound.

Computational Methodologies: The "How-To" of Theoretical Analysis

The theoretical investigation of this compound would involve a multi-step computational protocol. This section details the typical experimental (computational) procedures.

Geometry Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian 09, Q-Chem, or similar quantum chemistry packages.[2]

-

Method: Density Functional Theory (DFT) is a popular and accurate method. The B3LYP functional is a common choice.[3][4]

-

Basis Set: A basis set like 6-311++G(d,p) or 6-31G(d) is typically employed to describe the atomic orbitals.[3][5]

-

Procedure: The starting molecular structure of this compound is built using a molecular editor. A geometry optimization calculation is then performed to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true minimum has been located.

Electronic Structure Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability.[1][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.[5]

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into its reactivity.

Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking simulations are performed to predict its binding affinity and mode of interaction with a biological target (e.g., a receptor or enzyme).

-

Software: AutoDock, Glide, or similar docking programs.[7]

-

Protocol:

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared for docking.

-

Grid Generation: A grid box is defined around the active site of the receptor.[7]

-

Docking Simulation: The ligand is placed in various positions and orientations within the grid box, and a scoring function is used to estimate the binding affinity for each pose.

-

Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Visualizing Computational Workflows

Diagrams are essential for understanding the logical flow of theoretical studies. The following Graphviz diagrams illustrate a typical workflow for the computational analysis of a small molecule like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 4-(4-Bromophenoxy)piperidine: Application Notes and Detailed Methodology

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(4-Bromophenoxy)piperidine, a valuable building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals, and its functionalization allows for the exploration of diverse chemical space in the development of novel therapeutic agents. This protocol details a reliable two-step synthetic route, commencing with the etherification of a protected piperidinol and concluding with deprotection to yield the target compound.

Application Notes

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the bromophenyl group offers a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. The piperidine nitrogen can be functionalized to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds. This scaffold is of significant interest in the development of antagonists for various receptors and inhibitors of enzymes implicated in a range of diseases.

Quantitative Data Summary

A summary of the key reagents and their relevant quantitative data for the synthesis is presented in Table 1.

Table 1: Summary of Reagents and Properties

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | Starting Material |

| 4-Bromophenol | C₆H₅BrO | 173.01 | Reagent |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | Reagent |

| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | Reagent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotecting Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

Experimental Protocols

This synthesis is performed in two main stages: a Mitsunobu reaction to form the ether linkage, followed by the acidic removal of the Boc protecting group.

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step involves the formation of the aryl ether bond via a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 4-bromophenol.[1][2]

Materials:

-

N-Boc-4-hydroxypiperidine

-

4-Bromophenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) and 4-bromophenol (1.1 eq.) in anhydrous THF under an inert atmosphere, add triphenylphosphine (1.2 eq.) at room temperature.

-

Cool the resulting mixture to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound

This final step involves the deprotection of the piperidine nitrogen by removing the tert-butoxycarbonyl (Boc) group under acidic conditions.[3]

Materials:

-

tert-butyl this compound-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the purified tert-butyl this compound-1-carboxylate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the solution at room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by recrystallization or a second column chromatography.

Visualizations

The following diagrams illustrate the key logical relationships in the synthesis protocol.

Caption: Workflow for the two-step synthesis of this compound.

Caption: Key reagent interactions during the Mitsunobu reaction step.

References

Application Notes and Protocols for the Purification of 4-(4-Bromophenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(4-Bromophenoxy)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), ensuring efficacy and minimizing potential side effects. The following sections detail common purification techniques, including recrystallization and column chromatography, along with protocols for their implementation.

Introduction

This compound is a heterocyclic compound whose structural motif is found in a variety of biologically active molecules. Its synthesis can result in a range of impurities, including unreacted starting materials, by-products, and reagents. Effective purification is therefore a crucial step to ensure the quality and reliability of subsequent synthetic transformations and biological assays. The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound.

Potential Impurities

Understanding the potential impurities is key to developing an effective purification strategy. Depending on the synthetic route used to prepare this compound, common impurities may include:

-

Starting Materials: Unreacted 4-bromophenol and a suitable piperidine precursor (e.g., 4-hydroxypiperidine or a protected version thereof).

-

By-products: Products of side reactions, such as O-alkylation of by-products or elimination products.

-

Reagents and Solvents: Residual reagents from the synthesis (e.g., coupling agents, bases) and solvents used in the reaction and work-up.

A logical workflow for the purification of this compound is outlined below.

Caption: General purification workflow for this compound.

Purification Techniques

Two primary techniques are recommended for the purification of this compound: recrystallization and column chromatography.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a mixed-solvent system is often effective.

Experimental Protocol: Recrystallization from Dichloromethane/n-Heptane

This protocol is adapted from a procedure used for the structurally similar compound, 1-(4-bromophenyl)piperidine, and is expected to be effective for this compound.[1]

-

Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.

-

Induce Precipitation: Slowly add n-heptane to the solution with stirring until a slight turbidity persists.

-

Heating: Gently warm the mixture until the solution becomes clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold n-heptane.

-

Drying: Dry the purified crystals under vacuum to remove residual solvents.

Data Presentation: Recrystallization Solvent Systems

The selection of an appropriate solvent system is crucial for successful recrystallization. The following table provides a starting point for solvent screening.

| Solvent System | Ratio (v/v) | Expected Recovery | Expected Purity | Notes |

| Dichloromethane / n-Heptane | 1:4 | Good to Excellent | >98% | A common and effective system for similar compounds.[1] |

| Ethyl Acetate / Hexanes | Variable | Good | >97% | Another widely used non-polar/polar aprotic solvent mixture. |

| Methanol / Water | Variable | Moderate to Good | >97% | Suitable for compounds with some polarity. |

Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities.[2] It is particularly useful when recrystallization is ineffective or when a very high degree of purity is required. For piperidine derivatives, silica gel is a common stationary phase.

Experimental Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

-

Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Column Chromatography Eluent Systems

The choice of eluent is critical for achieving good separation. The following table suggests starting conditions for method development.

| Stationary Phase | Eluent System | Gradient | Expected Rf of Product | Notes |

| Silica Gel | Hexanes / Ethyl Acetate | 0-20% Ethyl Acetate | 0.2-0.4 | A standard system for compounds of moderate polarity. |

| Silica Gel | Dichloromethane / Methanol | 0-5% Methanol | 0.3-0.5 | For more polar impurities. A small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the basic piperidine nitrogen. |

| Alumina (Neutral) | Hexanes / Ethyl Acetate | 0-15% Ethyl Acetate | 0.2-0.4 | An alternative to silica gel, which can be beneficial if the compound is sensitive to the acidic nature of silica. |

Purity Analysis

After purification, the purity of this compound should be assessed using appropriate analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a good starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify the presence of any impurities with distinct signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.